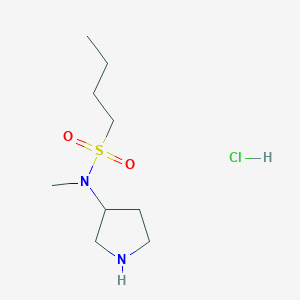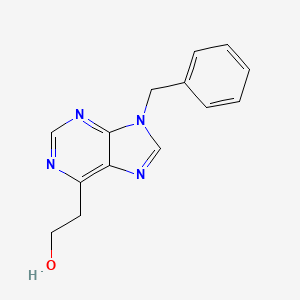
2-(9-Benzyl-9H-purin-6-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-Benzyl-9H-purin-6-yl)ethanol is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring structure substituted with a benzyl group at the 9th position and an ethanol group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol typically involves the reaction of 6-chloro-9-(tetrahydropyran-2-yl)purine with benzyl alcohol in the presence of a base such as triethylamine. The reaction mixture is heated at 45°C for several hours to facilitate the substitution reaction . After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purification techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-Benzyl-9H-purin-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzylpurine carboxylic acid or benzylpurine aldehyde.
Reduction: Dihydrobenzylpurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(9-Benzyl-9H-purin-6-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It serves as a probe to study purine metabolism and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(9-Benzyl-9H-purin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The benzyl group enhances the compound’s binding affinity to these enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylaminopurine: A cytokinin that promotes cell division in plants.
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
6-(Methylthio)purine: Used in the study of purine metabolism and as a biochemical tool.
Uniqueness
2-(9-Benzyl-9H-purin-6-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethanol groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C14H14N4O |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-(9-benzylpurin-6-yl)ethanol |
InChI |
InChI=1S/C14H14N4O/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2 |
Clave InChI |
CNHQUFZYATXBAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


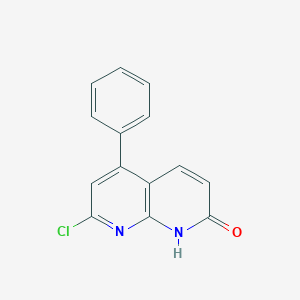
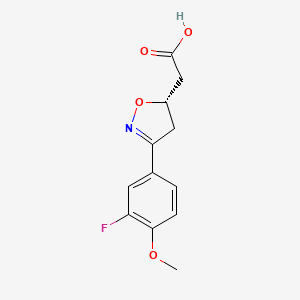
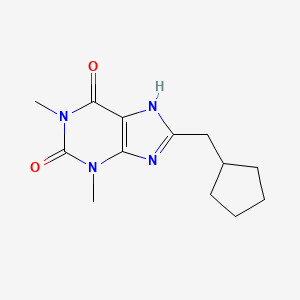

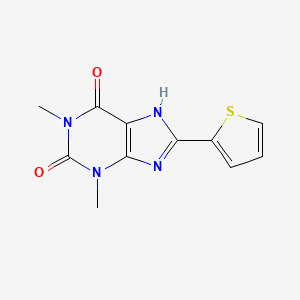

![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)



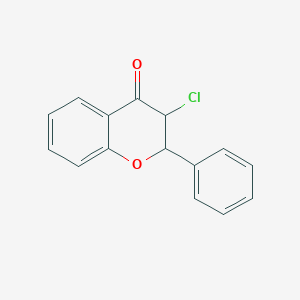
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)

